2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol It is characterized by the presence of a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-3-yl group at the 6-position of a benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
Reduction: 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with the pyrazole group at the 4-position instead of the 3-position.
2-Fluoro-6-(1H-pyrazol-3-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-Fluoro-6-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with the pyrazole group at the 5-position instead of the 3-position.
Uniqueness
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications based on diverse scientific literature.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₉FN₂O |
Molecular Weight | 204.20 g/mol |
IUPAC Name | 2-fluoro-6-(1-methylpyrazol-3-yl)benzaldehyde |
InChI Key | OHWYLNMVBIYRMF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under reflux conditions, often using a suitable catalyst and solvent. The product can be purified through recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds with the pyrazole moiety exhibit significant anticancer activity. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism appears to involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that pyrazole derivatives possess notable antibacterial and antifungal activities. For instance, certain synthesized pyrazoles demonstrated effectiveness against pathogenic fungi and bacteria, indicating their potential as therapeutic agents in treating infections .
Anti-inflammatory Effects
Some pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. These compounds may provide therapeutic benefits in managing inflammatory conditions .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. This interaction may lead to the modulation of various signaling pathways, resulting in antiproliferative effects on cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | Pyrazole group at the 4-position | Similar anticancer activity |
2-Fluoro-6-(1H-pyrazol-3-yl)benzaldehyde | Lacks the methyl group on the pyrazole ring | Reduced activity |
2-Fluoro-6-(1-methylimidazol-4-yl)benzaldehyde | Contains an imidazole ring | Different activity profile |
Case Studies
Recent studies have highlighted the promising potential of pyrazole derivatives in drug development:
- Combination Therapy : A study demonstrated that combining certain pyrazole derivatives with doxorubicin enhanced cytotoxic effects against MDA-MB-231 cells, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .
- Antifungal Activity : Research reported that specific pyrazole carboxamides exhibited significant antifungal activity against various pathogens, indicating their potential for therapeutic use in fungal infections .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-6-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-11(13-14)8-3-2-4-10(12)9(8)7-15/h2-7H,1H3 |
InChI Key |
OHWYLNMVBIYRMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.